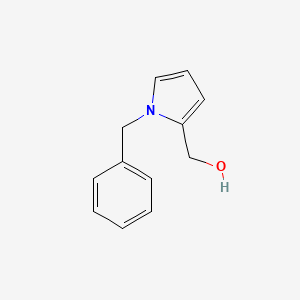

(1-benzyl-1H-pyrrol-2-yl)-methanol

Description

“(1-Benzyl-1H-pyrrol-2-yl)-methanol” is a pyrrole-derived secondary alcohol characterized by a benzyl group attached to the nitrogen atom of the pyrrole ring and a hydroxymethyl (-CH2OH) group at the 2-position. This compound is synthesized via reduction of a ketone precursor (e.g., 1-(1-benzyl-1H-pyrrol-2-yl)propan-1-one) or direct functionalization of the pyrrole scaffold. A reported synthesis involves reducing 4.6v (114 mg, 0.499 mmol) for 6 hours, yielding 75% of the product after purification with hexane/ethyl acetate (4:1) . Key spectroscopic data include:

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(1-benzylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C12H13NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,14H,9-10H2 |

InChI Key |

JPYHYGZOZZUNGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Yield: The benzyl group in “(1-benzyl-1H-pyrrol-2-yl)-methanol” and its ketone analog reduces steric accessibility compared to the N-methyl derivative, leading to marginally lower yields (65–75% vs. 73% for N-methyl) . The hydroxymethyl group in the target compound requires milder reduction conditions compared to ketone syntheses, which involve palladium-catalyzed carbonylation .

Spectroscopic Differentiation: The hydroxymethyl group in “this compound” is confirmed by a distinct 13C NMR signal at δ 57.3, absent in ketone derivatives (e.g., δ 208.5 for C=O in 1-(1-methyl-1H-pyrrol-2-yl)propan-1-one) . The N,N-dimethylmethanamine derivative shows a downfield-shifted CH2N signal at δ 54.3, reflecting electronic effects of the dimethylamino group .

Functional Group Impact on Applications: Hydroxymethyl-containing compounds (e.g., “this compound”) are more polar and prone to hydrogen bonding, making them suitable for chiral resolution or as intermediates in asymmetric synthesis . Ketone derivatives (e.g., 1-(1-benzyl-1H-pyrrol-2-yl)propan-1-one) are leveraged in carbonyl chemistry for further functionalization, such as Grignard reactions .

Research Findings

- Stereochemical Applications: The benzyl group in “this compound” enhances enantioselectivity in chiral environments, as demonstrated in the synthesis of bis-heteroaryl molecules with >99% enantiomeric ratio (er) .

- Comparative Stability : N-Benzyl derivatives exhibit superior oxidative stability compared to N-methyl analogs due to the electron-donating benzyl group, as inferred from HRMS and NMR stability studies .

Preparation Methods

Reaction Mechanism and Conditions

The alkylation proceeds via deprotonation of the pyrrole nitrogen by a strong base, followed by nucleophilic substitution with benzyl bromide. In a representative procedure from, pyrrole-2-carboxaldehyde is treated with crushed potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature. Benzyl bromide is then added dropwise at 0°C, and the reaction is stirred for 45 minutes. This method achieves regioselective alkylation at the nitrogen atom, avoiding competing reactions at the α-positions of the pyrrole ring.

Key parameters:

Purification and Characterization

The crude product is extracted with diethyl ether, dried over anhydrous sodium sulfate, and purified via column chromatography (hexane/ethyl acetate). Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals for the benzyl group (δ 5.35 ppm, singlet, -CH2-Ph) and the aldehyde proton (δ 9.65 ppm, singlet).

Reduction of 1-Benzyl-1H-pyrrole-2-carbaldehyde to the Corresponding Alcohol

The aldehyde intermediate is reduced to the primary alcohol, this compound, using hydride-based reducing agents.

Sodium Borohydride (NaBH4) Reduction

A mild and efficient method involves the use of sodium borohydride in methanol. The aldehyde (1.0 mmol) is dissolved in methanol and cooled to 0°C. NaBH4 (2.0 equiv) is added portionwise, and the reaction is stirred for 1 hour. The mixture is then quenched with aqueous hydrochloric acid and extracted with dichloromethane.

Key parameters:

Lithium Aluminum Hydride (LiAlH4) Reduction

For substrates requiring stronger reducing conditions, LiAlH4 in tetrahydrofuran (THF) may be employed. The aldehyde is dissolved in anhydrous THF, and LiAlH4 (1.2 equiv) is added at 0°C. After stirring for 30 minutes, the reaction is carefully quenched with water, followed by dilute sulfuric acid. This method is less common due to over-reduction risks but offers higher conversion rates for sterically hindered aldehydes.

Alternative Synthetic Routes

Direct Hydroxymethylation of 1-Benzylpyrrole

An alternative approach involves introducing the hydroxymethyl group directly onto the pre-formed 1-benzylpyrrole. This method, though less explored, could utilize hydroxymethylation reagents such as paraformaldehyde under acidic conditions. However, competing electrophilic substitution at the α-positions of the pyrrole ring limits its practicality.

Enzymatic Reduction

Emerging strategies explore biocatalytic reduction of the aldehyde intermediate using alcohol dehydrogenases. For example, NADPH-dependent enzymes in buffered aqueous solutions (pH 7.0–8.0) can selectively reduce the aldehyde to the alcohol at 30°C. While environmentally friendly, this method currently suffers from lower yields (50–60%) and longer reaction times (24–48 hours).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMSO enhance the reactivity of the pyrrole nitrogen during alkylation by stabilizing the deprotonated intermediate. Non-polar solvents (e.g., toluene) result in slower reaction kinetics and reduced yields.

Temperature Control

Maintaining a low temperature (0°C) during benzyl bromide addition minimizes side reactions such as dialkylation or oxidation of the aldehyde group. Subsequent warming to room temperature ensures complete conversion.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) accelerates alkylation rates by improving interfacial contact. This modification increases yields to 78–82% while reducing reaction times to 30 minutes.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.30–7.25 (m, 5H, Ar-H), 6.75 (t, J = 2.4 Hz, 1H, pyrrole-H), 6.15 (t, J = 2.4 Hz, 1H, pyrrole-H), 5.35 (s, 2H, -CH2-Ph), 4.65 (s, 2H, -CH2OH), 2.50 (br s, 1H, -OH).

-

13C NMR (100 MHz, CDCl3): δ 137.8 (C-Ar), 129.1 (CH-Ar), 128.5 (CH-Ar), 127.3 (CH-Ar), 122.4 (pyrrole-C), 118.9 (pyrrole-C), 110.5 (pyrrole-C), 65.4 (-CH2OH), 54.1 (-CH2-Ph).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) reveals a purity of >98% for the final product after column purification.

Industrial-Scale Considerations

Q & A

Basic: What are the most reliable synthetic routes for (1-benzyl-1H-pyrrol-2-yl)-methanol?

Answer: The compound can be synthesized through reductive or substitution pathways. For reductive approaches, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce precursors like 1-benzylpyrrole-2-carboxaldehyde. Substitution reactions involve alkylation of the hydroxymethyl group using reagents such as benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimizing reaction conditions (e.g., inert atmosphere, temperature control) is critical to avoid side reactions like over-reduction or ring-opening .

Basic: How can the structural integrity of this compound be validated?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group at N1, hydroxymethyl at C2).

- X-ray crystallography : Refinement via SHELXL (SHELX suite) resolves bond lengths/angles and verifies stereochemistry .

- Mass spectrometry : HRMS (High-Resolution MS) confirms molecular weight (C₁₂H₁₃NO, MW 189.24 g/mol) .

Advanced: How can reaction conditions be optimized to minimize byproducts during oxidation of the hydroxymethyl group?

Answer: Oxidation to 1-benzylpyrrole-2-carboxylic acid requires controlled conditions:

- Catalyst selection : Use pyridinium chlorochromate (PCC) over CrO₃ to avoid over-oxidation.

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize intermediates.

- Temperature : Maintain ≤0°C to suppress side reactions. Monitor progress via TLC or in-situ IR .

Advanced: What methodologies are suitable for assessing biological activity against enzyme targets?

Answer:

- In vitro assays : Fluorescence-based enzymatic inhibition assays (e.g., cytochrome P450 isoforms) with IC₅₀ determination.

- Receptor binding studies : Surface plasmon resonance (SPR) to quantify binding affinity (KD).

- Comparative analysis : Benchmark against structurally similar pyrrole derivatives (e.g., 1-methyl analogs) to identify structure-activity relationships .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Answer: Cross-validate using:

- Variable-temperature NMR : Detect dynamic effects (e.g., tautomerism).

- Computational chemistry : DFT calculations (B3LYP/6-31G*) predict chemical shifts and assign ambiguous signals.

- Isotopic labeling : ¹⁵N/²H labeling clarifies exchangeable protons .

Advanced: What computational tools are effective for retrosynthetic planning of derivatives?

Answer:

- AI-driven platforms : Use retrosynthesis tools (e.g., Reaxys, Pistachio) to propose routes for functionalizing the pyrrole core.

- Docking simulations : AutoDock Vina predicts binding modes for target-guided synthesis (e.g., kinase inhibitors) .

Advanced: How does regioselectivity in electrophilic substitution reactions vary with substituents on the pyrrole ring?

Answer:

- Electronic effects : Electron-donating groups (e.g., benzyl at N1) direct electrophiles to C5 via resonance stabilization.

- Steric hindrance : Bulky substituents at C2 (hydroxymethyl) favor reactions at C4.

- Case study : Nitration of this compound yields 5-nitro derivatives under HNO₃/AcOH .

Advanced: What strategies mitigate toxicity risks during in vivo pharmacokinetic studies?

Answer:

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., glucuronide conjugates) to assess hepatic clearance.

- Dose optimization : Use allometric scaling from rodent models to estimate safe human doses.

- Toxicogenomics : RNA-seq screens for off-target gene expression linked to hepatotoxicity .

Advanced: How can researchers balance open-data sharing with intellectual property concerns?

Answer:

- Data repositories : Deposit raw datasets in FAIR-compliant repositories (e.g., Zenodo) with embargo periods.

- Selective disclosure : Publish structural data (e.g., crystallography) while withholding proprietary synthetic routes.

- Collaboration agreements : Define data-use terms in multi-institutional projects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.